molecular formula C19H25N3O2S B2770962 N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 865591-06-6

N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2770962
CAS No.: 865591-06-6
M. Wt: 359.49
InChI Key: YOQNMXLNXGKZJQ-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that combines the structural features of adamantane, thiazole, and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or ionic liquids .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted multi-component reactions under solvent-free conditions. This green chemistry approach not only enhances the yield but also reduces the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s . It also interacts with DNA and RNA, affecting the replication processes of viruses and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-11(19-7-12-4-13(8-19)6-14(5-12)9-19)21-16(23)15-10-20-18-22(17(15)24)2-3-25-18/h10-14H,2-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQNMXLNXGKZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CN=C5N(C4=O)CCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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